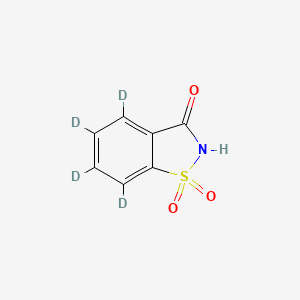

Saccharin-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Saccharin-d4 is the deuterium labeled Saccharin . Saccharin is an orally active, non-caloric artificial sweetener (NAS). It has bacteriostatic and microbiome-modulating properties .

Synthesis Analysis

Saccharin and its derivatives have been used as catalysts for a wide variety of organic transformations . The synthesis of saccharin and its derivatives represents a greener and superior catalytic approach for reactions .Molecular Structure Analysis

Saccharin-d4 holds widespread significance as a model compound, enabling investigations into the structure and behavior of organic molecules .Chemical Reactions Analysis

The application of saccharin and its derivatives includes reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation .Physical And Chemical Properties Analysis

Saccharin is the oldest artificial sweetener; it was discovered in 1879 by Ira Remsen and Constantin Fahlberg of Johns Hopkins University . It is sweet, non-caloric, and stable, can now be synthesized with relatively few impurities, and is inexpensive .Aplicaciones Científicas De Investigación

Catalyst in Organic Transformations

Saccharin and its derivatives have been demonstrated to act as catalysts for a wide variety of organic transformations . This application represents a greener and superior catalytic approach for reactions .

Artificial Sweetener

Saccharin is an artificial sweetener with no food energy . It is about 400 times as sweet as sucrose . It exists as acid saccharin, sodium saccharin, and calcium saccharin .

Food Industry

Saccharin is frequently used in the food industry due to its high sweetness intensity and stability . It can be used in cooking, baking, and canning due to its stability .

Pharmaceutical Formulations

Saccharin is often used in pharmaceutical formulations . Its high solubility in water and ease of production make it a popular choice .

Tobacco Products

Saccharin is also used in tobacco products . Its sweetness can enhance the flavor of tobacco .

Antidote for Metal Poisoning

The chemistry of saccharin is interesting because of its possible use as an antidote for metal poisoning .

Mecanismo De Acción

Target of Action

Saccharin-d4, a deuterium-labeled variant of saccharin, primarily targets the sweet taste receptors (STRs) in the body . These receptors play a crucial role in the perception of sweetness and are involved in various physiological processes, including the regulation of glucose homeostasis and energy balance .

Mode of Action

Saccharin-d4 interacts with its targets, the STRs, leading to changes in cellular signaling pathways . It is known to activate the phospholipase C (PLC) signaling cascade, which results in calcium influx and vesicular exocytosis of insulin . This interaction and the resulting changes are similar to those observed with natural sweeteners .

Biochemical Pathways

The activation of STRs by saccharin-d4 affects several biochemical pathways. One of the key pathways influenced is the JAK/STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response . Saccharin-d4 also impacts the PLC signaling cascade, leading to calcium influx and insulin secretion .

Pharmacokinetics

Factors such as protein binding, glomerular filtration rate (GFR), and tubular secretion are important in determining saccharin clearance . Saccharin’s clearance is consistently higher than the GFR, indicating the involvement of tubular secretion in its renal elimination .

Result of Action

The molecular and cellular effects of Saccharin-d4’s action are primarily observed in its ability to stimulate insulin secretion . This is achieved through the activation of the PLC signaling cascade, leading to calcium influx and the vesicular exocytosis of insulin . The effects of saccharin also partially require transient receptor potential cation channel M5 (TRPM5) activity .

Action Environment

The action, efficacy, and stability of Saccharin-d4 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds, such as other sweeteners, can have a synergistic effect on the sweetness perceived when saccharin is consumed .

Direcciones Futuras

Saccharin, first synthesized in 1879 by Fahlberg, has been used as a non-caloric sweetener with several advantages. It is sweet, non-caloric, and stable, can now be synthesized with relatively few impurities, and is inexpensive . Its toxicity, imagined and real, has long been a source of concern and debate .

Propiedades

IUPAC Name |

4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZOJJKTDOEJC-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NS2(=O)=O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676138 |

Source

|

| Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saccharin-d4 | |

CAS RN |

1189466-17-8 |

Source

|

| Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-alpha-,11a-bta-)-(9CI)](/img/no-structure.png)